2H-Pyrano(2,3,4-kl)xanthen-2-one, 10-hydroxy-5,9-dimethoxy-

Description

Introduction to Pyranoxanthone Derivatives in Medicinal Chemistry

Structural Classification of Angular Pyranoxanthones in Natural Product Scaffolds

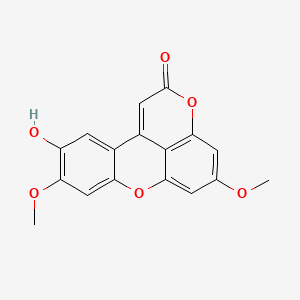

The 10-hydroxy-5,9-dimethoxy derivative belongs to the angular pyranoxanthone subclass, defined by a pyran ring fused at the C-2 and C-3 positions of the xanthone core (Figure 1). This contrasts with linear pyranoxanthones, where fusion occurs at C-1 and C-2, a distinction critical to bioactivity. Key structural features include:

- Xanthone backbone : A tricyclic system comprising two benzene rings (A and C) fused to a γ-pyrone ring (B).

- Pyran ring : A dihydropyran moiety fused angularly, introducing steric and electronic modifications.

- Oxygenation pattern : Methoxy groups at C-5 and C-9, and a hydroxyl group at C-10, optimizing hydrogen-bonding capacity and membrane permeability.

Table 1. Structural Comparison of Representative Pyranoxanthones

| Compound | Fusion Type | Oxygenation Pattern | Key Substituents |

|---|---|---|---|

| Pyranoxanthone 2 (This study) | Angular | 5-OCH₃, 9-OCH₃, 10-OH | None |

| α-Mangostin | Linear | 1,3,6-Trihydroxy-7-methoxy | Prenyl at C-8 |

| Gambogic acid | Linear | 9,10-Dihydroxy-8-methoxy | Clusiaphenone A skeleton |

| Synthetic pyranoxanthone 1 | Angular | 5-OCH₃, 9-OH | Methyl at pyran C-4 |

The angular fusion in 10-hydroxy-5,9-dimethoxy-pyranoxanthone disrupts planarity, enhancing interactions with tubulin’s colchicine-binding site. Computational studies suggest that the 10-hydroxy group forms hydrogen bonds with β-tubulin’s Thr179, while methoxy groups at C-5 and C-9 stabilize hydrophobic pockets near α-tubulin’s Val181. This three-point binding model explains its superior antimitotic activity compared to linear analogs.

Historical Context of Prenylated Xanthones in Anticancer Drug Discovery

The discovery of 10-hydroxy-5,9-dimethoxy-pyranoxanthone stems from three evolutionary phases in xanthone research:

Natural product isolation (1970s–1990s) : Early studies identified prenylated xanthones like α-mangostin and gambogic acid from Garcinia species, showing moderate cytotoxicity via topoisomerase inhibition. However, poor solubility and off-target effects limited therapeutic utility.

Semisynthetic modifications (2000s–2010s) : Introducing pyran rings via Claisen rearrangements improved pharmacokinetics. For example, pyranoxanthone 1 (5-methoxy, 9-hydroxy) exhibited GI₅₀ values of 8–12 μM in melanoma models but lacked specificity for mitotic machinery.

Rational design era (2010s–present) : Merging benzopyran and xanthone scaffolds produced angular derivatives like 10-hydroxy-5,9-dimethoxy-pyranoxanthone. Key advancements include:

- Replacing prenyl groups : Eliminating metabolically labile prenyl chains enhanced metabolic stability.

- Optimizing oxygenation : Methoxy groups at C-5/C-9 balanced lipophilicity (logP = 2.8), while the C-10 hydroxy group enabled hydrogen bonding.

- Mitotic targeting : Unlike natural xanthones acting on topoisomerases, this compound induces SAC-dependent mitotic arrest at 5 μM, achieving 50% growth inhibition in lung (NCI-H460), breast (MCF-7), and melanoma (A375-C5) cells.

Mechanistic Evolution of Xanthone-Based Anticancer Agents

| Generation | Example Compound | Primary Target | Limitations |

|---|---|---|---|

| First (Natural) | α-Mangostin | Topoisomerase II | Low solubility, hepatotoxicity |

| Second (Semi-synthetic) | Pyranoxanthone 1 | Undefined | Lack of mitotic specificity |

| Third (Synthetic) | 10-Hydroxy-5,9-dimethoxy | Tubulin polymerization | Resistance in SAC-deficient cells |

Data derived from

Properties

CAS No. |

112078-70-3 |

|---|---|

Molecular Formula |

C17H12O6 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

4-hydroxy-5,11-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-15-one |

InChI |

InChI=1S/C17H12O6/c1-20-8-3-14-17-10(6-16(19)23-15(17)4-8)9-5-11(18)13(21-2)7-12(9)22-14/h3-7,18H,1-2H3 |

InChI Key |

ZXZGQGQLKDSDFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C(=CC(=O)O2)C4=CC(=C(C=C4OC3=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Phenolic Precursors

- Key Step : Intramolecular cyclization of polyhydroxy aromatic precursors under acidic or basic conditions.

- Example : Similar pyrano[2,3-c]pyrazol-4(2H)-ones are synthesized via Algar-Flynn-Oyamada (AFO) reactions involving chalcone intermediates and H₂O₂/NaOH-mediated oxidation.

- Hypothetical Pathway :

Multi-Component Reactions (MCRs)

- Catalysts : Base catalysts (e.g., DABCO, Ca(OH)₂) enable one-pot assembly of fused heterocycles.

- Substrates : Methoxy-substituted aldehydes, malononitrile, and hydroxylated xanthenone derivatives could form the core structure.

Post-Synthetic Modifications

- Methylation : Hydroxyl groups at C-5 and C-9 positions may be selectively methylated using dimethyl sulfate (DMS) in basic conditions.

- Demethylation : Controlled demethylation (e.g., BBr₃) could introduce hydroxyl groups at specific positions.

Challenges and Optimization Opportunities

- Yield Limitations : Natural isolation yields are often low (<0.1% w/w), necessitating synthetic scale-up.

- Regioselectivity : Controlling methoxy and hydroxyl group positioning requires tailored protecting group strategies.

- Catalyst Efficiency : Heterogeneous bases (e.g., MgO) or organocatalysts may improve reaction sustainability.

Structural Confirmation Techniques

- Spectroscopy : ¹H/¹³C NMR for methoxy (δ ~3.8–4.0 ppm) and aromatic proton assignments.

- Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ at m/z 313.0714.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2H-Pyrano(2,3,4-kl)xanthen-2-one, 10-hydroxy-5,9-dimethoxy is a complex organic compound featuring a pyran ring fused to a xanthenone structure. It has a molecular formula of and has been identified in plant species such as Exostema caribaeum and Hintonia latiflora . This compound belongs to the xanthene derivatives class, recognized for diverse biological activities and potential therapeutic applications.

Chemical Properties and Reactivity

The chemical reactivity of 2H-Pyrano(2,3,4-kl)xanthen-2-one is due to its hydroxyl (-OH) and methoxy (-OCH3) groups, enabling chemical transformations to synthesize analogs with enhanced biological properties or altered pharmacokinetics.

Reactions of 2H-Pyrano(2,3,4-kl)xanthen-2-one :

- Etherification

- Esterification

- Oxidation

- Reduction

Biological Activities and Potential Therapeutic Applications

Research indicates that 2H-Pyrano(2,3,4-kl)xanthen-2-one exhibits notable biological activities, making it a candidate for pharmacological investigation. It acts as an uncoupler in spinach chloroplasts .

Synthesis of 2H-Pyrano(2,3,4-kl)xanthen-2-one

Several synthetic routes have been proposed for the preparation of 2H-Pyrano(2,3,4-kl)xanthen-2-one, including:

- গ্রীস reaction

- গ্রীস acylation

- স্কিমাan reaction

These methods provide versatility in obtaining this compound for research and application purposes. A mixture of and , known as Eaton's reagent, can give an 80-95% yield of xanthone derivatives .

Potential Applications

The potential applications of 2H-Pyrano(2,3,4-kl)xanthen-2-one span various fields:

- Pharmaceuticals: Development of new drugs targeting various diseases.

- Agrochemicals: Design of novel plant protection agents.

- Material Science: Synthesis of advanced materials with unique optical and electronic properties.

Interaction Studies

Interaction studies involving 2H-Pyrano(2,3,4-kl)xanthen-2-one have focused on its binding affinity with various biological targets:

- Enzymes

- Receptors

- DNA

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares substituent positions, molecular weights (MW), melting points (mp), and spectral features of the target compound with analogs:

Key Observations:

- Melting Points : Methoxy-rich analogs (e.g., 6,11-dimethoxy-4b , mp 273–275°C) exhibit higher melting points than hydroxy-dominant derivatives (e.g., compound 8 , mp 170–173°C), suggesting stronger intermolecular interactions (e.g., van der Waals, dipole-dipole) in methoxylated structures.

- Spectroscopic Trends: Hydroxy protons in xanthenones typically resonate downfield (δ > 13.0) due to hydrogen bonding, while methoxy groups appear as singlets near δ 3.8–4.1 .

Biological Activity

2H-Pyrano(2,3,4-kl)xanthen-2-one, 10-hydroxy-5,9-dimethoxy- is a complex organic compound with the molecular formula C17H12O6. It is part of the xanthene derivatives class, which are recognized for their diverse biological activities and therapeutic potential. This compound has been identified in various plant species such as Exostema caribaeum and Hintonia latiflora, which suggests its natural occurrence and possible ecological significance .

Chemical Structure and Properties

The unique structural features of this compound include a pyran ring fused to a xanthenone structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups contributes to its reactivity and biological activity. These functional groups allow for various chemical transformations that can lead to the synthesis of analogs with enhanced properties .

Biological Activities

Research has demonstrated that 2H-Pyrano(2,3,4-kl)xanthen-2-one exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial effects against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The biological activity of 2H-Pyrano(2,3,4-kl)xanthen-2-one is attributed to its ability to interact with various biological targets. Interaction studies have focused on its binding affinity with specific receptors and enzymes involved in cellular signaling pathways. For instance, its structural similarity to known anticancer agents suggests potential interactions with estrogen receptors (ER), which are crucial in breast cancer pathology .

Comparative Analysis with Similar Compounds

The following table compares 2H-Pyrano(2,3,4-kl)xanthen-2-one with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Artonin E | C18H16O6 | Contains additional hydroxyl groups; noted for anticancer properties. |

| Cycloartocarpesin | C16H14O5 | Exhibits anti-inflammatory effects; lacks methoxy groups. |

| Tamoxifen | C26H29NO | A selective estrogen receptor modulator; used in breast cancer treatment. |

This comparison highlights the unique attributes of 2H-Pyrano(2,3,4-kl)xanthen-2-one due to its specific functional groups and biological activities .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of 2H-Pyrano(2,3,4-kl)xanthen-2-one:

- Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved the modulation of ER signaling pathways .

- Antimicrobial Assays : The compound was tested against various pathogens and exhibited significant antimicrobial activity, suggesting its potential as a natural preservative or therapeutic agent .

- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed promising results compared to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via multi-component coupling reactions using polyphenolic precursors and salicylic acid derivatives. For example, analogous xanthene derivatives are synthesized via condensation of aldehydes, naphthols, and cyclic ketones under acidic conditions . Dehydrating agents like acetic anhydride or phosphorus oxychloride are critical for cyclization . Key intermediates include hydroxylated aromatic precursors and pyranone intermediates.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and confirms fused-ring conformations (e.g., boat-shaped pyran rings, dihedral angles between substituents) .

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and hydroxyl (-OH) groups. DEPT-135 and HSQC experiments clarify quaternary carbons .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₀O₆, exact mass 298.0477 g/mol) .

Q. What safety precautions are essential during handling due to its toxicity profile?

- Methodological Answer :

- GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) require PPE (gloves, lab coat, fume hood) .

- First Aid : Immediate rinsing with water for skin/eye contact; avoid ingestion .

- Storage : In airtight containers, away from light and oxidizing agents.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NOESY correlations vs. X-ray dihedral angles) may arise from dynamic conformations in solution. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility.

- DFT calculations : Compare optimized geometries (gas phase vs. crystal lattice) with experimental data .

- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing solid-state vs. solution structures .

Q. What strategies optimize reaction yields in the synthesis of analogs with modified methoxy/hydroxy substituents?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during coupling steps.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution for methoxy positioning .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of polyphenolic intermediates .

Q. How can computational modeling predict the photophysical properties of this xanthone derivative for optoelectronic applications?

- Methodological Answer :

- TD-DFT simulations : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to correlate with UV-Vis absorption maxima .

- Solvatochromic studies : Compare experimental fluorescence in solvents of varying polarity to assess charge-transfer character .

- Frontier molecular orbital analysis : Identifies electron-rich regions for potential functionalization .

Q. What methodologies assess the compound’s bioactivity against oxidative stress-related targets?

- Methodological Answer :

- In vitro assays :

- DPPH/ABTS radical scavenging : Quantify antioxidant capacity.

- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) .

- Molecular docking : Simulate binding to NADPH oxidase or Nrf2 pathways to prioritize synthetic analogs .

Key Challenges and Future Directions

- Stereochemical Complexity : Dynamic conformations complicate NMR interpretation; advanced MD simulations are needed.

- Scalability : Multi-step synthesis requires streamlined protocols for gram-scale production.

- Bioactivity Mechanisms : Elucidate targets via CRISPR screening or proteomics to guide therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.